molecular formula C17H14FN3O3 B2685529 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide CAS No. 954095-98-8

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2685529
CAS No.: 954095-98-8
M. Wt: 327.315
InChI Key: RBBBZKLZWCCIKN-UHFFFAOYSA-N
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Description

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and an acetamide moiety at the 2-position. The acetamide side chain is further modified with a 3-methoxyphenyl group, contributing to its structural complexity.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-23-14-4-2-3-11(9-14)10-15(22)19-17-21-20-16(24-17)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBBZKLZWCCIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the acetamide group. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The 1,3,4-oxadiazole moiety is known for its diverse biological activities. Compounds containing this scaffold have been reported to exhibit:

  • Anticancer Activity : Numerous studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including those associated with breast cancer, leukemia, and CNS tumors .
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been identified as selective inhibitors of TNFα and TNFR1 complexes, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

A study by Salahuddin et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer properties against various cell lines. Among the tested compounds, one derivative showed over 95% growth inhibition in CNS cancer cell lines at a concentration of 105M10^{-5}M .

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, compounds containing the oxadiazole moiety were screened against several bacterial strains. The results indicated that certain derivatives exhibited notable inhibition zones compared to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleTarget Cell Line/PathogenInhibition Percentage/Effectiveness
AnticancerN-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]SNB-75 (CNS Cancer)95% at 105M10^{-5}M
AntimicrobialVarious 1,3,4-Oxadiazole DerivativesGram-positive and Gram-negativeSignificant inhibition observed
Anti-inflammatorySelective TNFα InhibitorsTNFR1 ComplexPromising candidates for treatment

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several oxadiazole-acetamide derivatives reported in the literature. Key variations lie in substituents on the oxadiazole ring, acetamide linkage, and aromatic groups, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Oxadiazole Substituent Acetamide Substituent Key Features Reported Bioactivity Reference
Target Compound 4-Fluorophenyl 3-Methoxyphenyl Direct acetamide linkage; no sulfanyl group. Not explicitly reported. -
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl 4-Nitrophenyl (via sulfanyl) Sulfanyl bridge enhances flexibility; nitro group may improve binding affinity. DGAT inhibition (implied from context).
Compounds (e.g., 6f, 6o) 4-Chlorophenyl Varied N-alkyl/aryl groups Sulfanyl linkage; chlorophenyl increases lipophilicity. Antimicrobial activity (6f most potent).
N-(4-Fluorobenzyl)-2-{[5-(5-Methylisoxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 5-Methylisoxazol-3-yl 4-Fluorobenzyl (via sulfanyl) Hybrid heterocycle (isoxazole + oxadiazole); fluorobenzyl enhances bioavailability. Not specified.
Compound III (N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) Triazole-fluorophenyl Paracetamol-like phenyl group Complex scaffold with triazole and fluorophenyl; COX-2 inhibition. Cyclooxygenase-2 (COX-2) inhibition.

Pharmacological and Physicochemical Insights

  • Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group in the target compound may offer improved metabolic stability compared to the 4-chlorophenyl analogues in , as fluorine is smaller and less susceptible to oxidative metabolism .
  • Sulfanyl Linkages : Compounds with sulfanyl bridges (e.g., , CDD-934506) exhibit increased conformational flexibility, which may aid in target engagement but could reduce metabolic stability compared to direct acetamide linkages .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C18H15FN4O2
  • Molecular Weight : 338.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against Bacillus anthracis and Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values below 6 μM .
    • A study reported that the compound inhibits trans-translation processes in bacteria, which is crucial for protein synthesis. The IC50 for this inhibition was found to be 0.9 μM .
  • Anticancer Activity
    • Research indicates that the compound has antiproliferative effects on various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma) cells. The IC50 values for these cell lines are indicative of its potential as an anticancer agent .
    • Structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring enhance cytotoxicity against cancer cells, emphasizing the importance of specific substituents on the phenyl rings .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialBacillus anthracis< 6 μM
AntimicrobialMycobacterium smegmatis< 6 μM
AntimicrobialE. coli (tolC mutant)0.3 μM
AnticancerL1210 (murine leukemia)IC50 not specified
AnticancerCEM (human T-lymphocyte)IC50 not specified
AnticancerHeLa (cervical carcinoma)IC50 not specified

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Protein Synthesis : The compound disrupts the trans-translation mechanism in bacteria, preventing the synthesis of essential proteins required for bacterial growth and survival .
  • Induction of Apoptosis in Cancer Cells : In cancer cell lines, the compound appears to induce apoptosis through pathways that may involve mitochondrial dysfunction and activation of caspases .

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